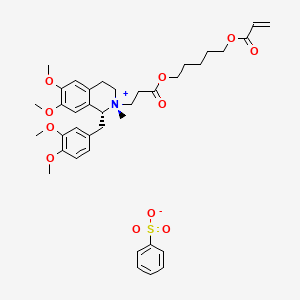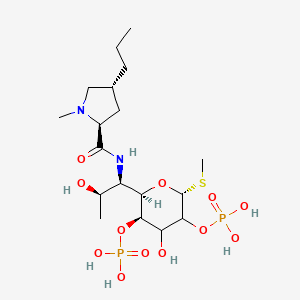
Lincomycin 2,4-Diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lincomycin 2,4-Diphosphate is a derivative of lincomycin, a lincosamide antibiotic. Lincomycin itself is derived from the soil bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific and medical applications due to its enhanced solubility and stability compared to lincomycin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin 2,4-Diphosphate involves the phosphorylation of lincomycin. The process typically includes the reaction of lincomycin with phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by its chemical modification to introduce the diphosphate groups. The production process is optimized for high yield and purity, with stringent quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions: Lincomycin 2,4-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly at the phosphate groups, can lead to the formation of new derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Phosphorylation reagents like phosphoric acid and its derivatives are employed.
Major Products Formed:
Applications De Recherche Scientifique
Lincomycin 2,4-Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for forming new compounds.
Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential in treating bacterial infections, especially in cases where other antibiotics are ineffective.
Industry: Utilized in the production of veterinary medicines and as a standard in analytical chemistry for quality control.
Mécanisme D'action
Lincomycin 2,4-Diphosphate exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Clindamycin: A semisynthetic derivative of lincomycin with a chlorine atom replacing the hydroxyl group.
Lincomycin: The parent compound from which Lincomycin 2,4-Diphosphate is derived.
Comparison:
This compound vs. Clindamycin: this compound has enhanced solubility and stability, making it more suitable for certain applications. Clindamycin, however, is more potent against a broader range of bacteria.
This compound vs. Lincomycin: The diphosphate derivative offers better solubility and stability, which can be advantageous in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C18H36N2O12P2S |
|---|---|
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
[(2R,3R,6R)-4-hydroxy-2-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H36N2O12P2S/c1-5-6-10-7-11(20(3)8-10)17(23)19-12(9(2)21)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,21-22H,5-8H2,1-4H3,(H,19,23)(H2,24,25,26)(H2,27,28,29)/t9-,10-,11+,12-,13?,14-,15-,16?,18-/m1/s1 |
Clé InChI |
GQOJXCBQPMDETP-DUWVIQLRSA-N |
SMILES isomérique |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@@H](C)O |
SMILES canonique |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


ruthenium(II)](/img/structure/B13848702.png)
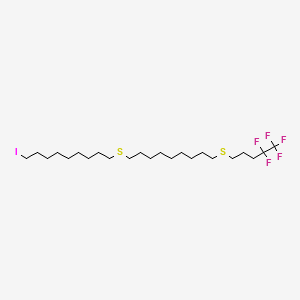
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)

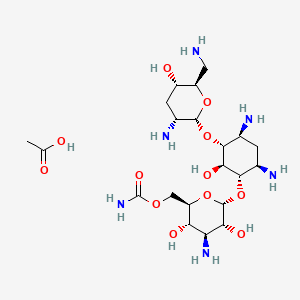
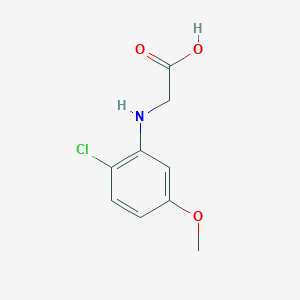
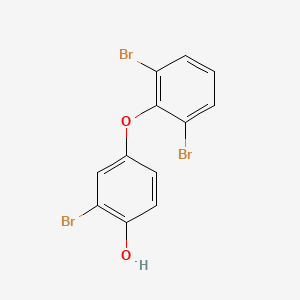

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
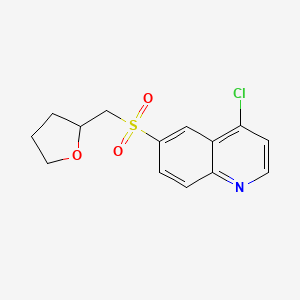
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
